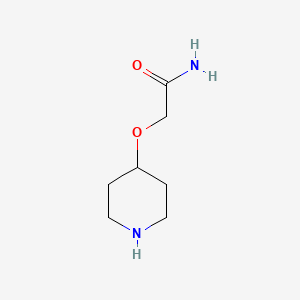

2-(4-Piperidinyloxy)acetamide

Description

BenchChem offers high-quality 2-(4-Piperidinyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Piperidinyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yloxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(10)5-11-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVXIYAMTFUTCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654810 |

Source

|

| Record name | 2-[(Piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-65-0 |

Source

|

| Record name | 2-[(Piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Piperidinyloxy)acetamide mechanism of action

This is an in-depth technical guide on the mechanism of action, synthetic utility, and pharmacological role of 2-(4-Piperidinyloxy)acetamide .

Structural Pharmacophore & Synthetic Mechanism

Executive Summary

2-(4-Piperidinyloxy)acetamide (CAS: 912761-65-0 ) is a specialized chemical intermediate and pharmacophore used in the design of bioactive small molecules. It is not a standalone marketed drug but a privileged scaffold incorporated into inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP) , Glycine Transporter 1 (GlyT1) , and Factor Xa .

Its "Mechanism of Action" (MoA) is defined by its dual role:

-

Synthetic MoA: It functions as a nucleophilic building block, allowing the attachment of a polar acetamide "tail" to a drug core via the secondary amine of the piperidine ring.

-

Pharmacological MoA: Once incorporated, the acetamide moiety acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) motif, often targeting solvent-exposed residues or specific polar pockets (e.g., the nicotinamide ribose binding pocket) to enhance potency and solubility.

Chemical Identity & Structural Logic

The molecule consists of a piperidine ring linked at the 4-position to a primary acetamide via an ether oxygen. This architecture is strategically designed to extend a polar group away from a hydrophobic core.

| Property | Specification |

| IUPAC Name | 2-(Piperidin-4-yloxy)acetamide |

| CAS Number | 912761-65-0 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Key Functional Groups | Secondary Amine (Nucleophile), Ether (Linker), Primary Amide (H-Bonding) |

| pKa (Calculated) | ~9.8 (Piperidine NH), ~15 (Amide NH) |

Structural Visualization

The following diagram illustrates the connectivity and the functional roles of each segment.

Figure 1: Pharmacophoric breakdown of 2-(4-Piperidinyloxy)acetamide.

Mechanism of Action: Pharmacological Interaction

When this fragment is part of a larger drug molecule (e.g., a PARP inhibitor), it modulates binding affinity through specific mechanistic interactions.

A. Hydrogen Bonding Network

The primary amide group (-CONH2) is a potent interactant in protein active sites.

-

Donor (NH₂): Forms H-bonds with backbone carbonyls of the target protein (e.g., Glycine or Serine residues).

-

Acceptor (C=O): Interacts with backbone amides or water networks within the binding pocket.

B. Solubility Modulation

Many drug cores (like phthalazinones or quinazolines) are highly lipophilic. The addition of the piperidinyloxy-acetamide tail introduces polarity without introducing a charge at physiological pH (the amide is neutral), balancing the logD and improving oral bioavailability.

C. Case Study: PARP Inhibition

In the context of PARP inhibitors (related to Olaparib or Niraparib analogs), this moiety extends into the nicotinamide-ribose binding pocket or the solvent interface.

-

Mechanism: The piperidine ring occupies a hydrophobic channel, while the ether-linked acetamide reaches out to form water-mediated H-bonds, locking the inhibitor in the active site and preventing ADP-ribosylation of DNA repair enzymes.

Synthetic Mechanism & Protocol

The synthesis of 2-(4-Piperidinyloxy)acetamide relies on a Williamson Ether Synthesis followed by deprotection. This protocol is a self-validating system where the disappearance of the starting alcohol indicates reaction progress.

Reaction Pathway

-

Starting Material: N-Boc-4-hydroxypiperidine.

-

Reagent: 2-Chloroacetamide.

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Deprotection: Acidic hydrolysis (HCl or TFA) to reveal the secondary amine.

Figure 2: Synthetic pathway for the production of the target intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-Piperidinyloxy)acetamide Hydrochloride.

Step 1: Ether Formation

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (N₂) atmosphere.

-

Solvation: Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous DMF (100 mL). Cool to 0°C.

-

Activation: Add Sodium Hydride (60% dispersion in oil, 2.4 g, 60 mmol) portion-wise over 15 minutes. Caution: H₂ gas evolution. Stir for 30 minutes at 0°C to ensure alkoxide formation.

-

Alkylation: Add 2-Chloroacetamide (5.1 g, 54.7 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.

-

Validation: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.3) should disappear.

-

-

Workup: Quench with ice water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection

-

Dissolution: Dissolve the crude N-Boc intermediate in 1,4-Dioxane (50 mL).

-

Hydrolysis: Add 4M HCl in Dioxane (50 mL) dropwise at 0°C.

-

Precipitation: Stir at RT for 4 hours. The product usually precipitates as the hydrochloride salt.

-

Isolation: Filter the white solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

-

Yield: Expected yield >85%.

Data Summary: Physicochemical Profile

| Parameter | Value | Relevance to Drug Design |

| LogP | -0.85 (Est.) | Highly hydrophilic; improves water solubility of lipophilic cores. |

| Topological Polar Surface Area (TPSA) | ~68 Ų | Good permeability; TPSA < 140 Ų suggests oral bioavailability. |

| H-Bond Donors | 3 (Amide NH₂, Amine NH) | High capacity for specific binding interactions. |

| Rotatable Bonds | 3 | Moderate flexibility allows induced fit in binding pockets. |

References

-

Zeneca Limited. (1998). Heterocyclic compounds.[1] US Patent 5,750,754. (Describes the synthesis and use of piperidin-4-yloxyacetamide in Factor Xa inhibitors).

-

Korea Research Institute of Chemical Technology. (2010). Phthalazinone derivatives for inhibiting PARP activity. KR Patent 20100116187A. (Details the use of the moiety in PARP inhibitor design).

-

Thermo Scientific Chemicals. (2023). N-Ethyl-2-(4-piperidinyloxy)acetamide Product Specifications. Fisher Scientific. [2]

Sources

Technical Guide: 2-(4-Piperidinyloxy)acetamide MCH R1 Antagonists

Navigating Potency and Safety in Metabolic Drug Discovery

Executive Summary

The Melanin-Concentrating Hormone Receptor 1 (MCH R1) remains a high-value target for the treatment of obesity and metabolic disorders due to its central role in regulating feeding behavior and energy homeostasis.[1] Among the diverse chemotypes explored, the 2-(4-Piperidinyloxy)acetamide scaffold emerged as a potent antagonist class. However, this series historically faces a critical "drug-ability" bottleneck: a high propensity for hERG potassium channel blockade , leading to QT prolongation risks.

This technical guide dissects the structure-activity relationships (SAR) of the 2-(4-Piperidinyloxy)acetamide class, providing a rigorous analysis of the strategies required to decouple MCH R1 potency from hERG toxicity. It includes validated synthetic protocols, functional assay workflows, and mechanistic signaling maps.

Target Biology & Signaling Mechanism

MCH R1 is a G-protein coupled receptor (GPCR) expressed predominantly in the lateral hypothalamus. Its activation by the cyclic neuropeptide MCH drives orexigenic (appetite-stimulating) and anabolic pathways.

Signaling Architecture:

-

Coupling: Primary pathway. Activation triggers Phospholipase C (PLC), generating

- Coupling: Secondary pathway. Inhibits adenylyl cyclase, reducing cAMP levels and modulating downstream kinase cascades (e.g., ERK/MAPK).

Therapeutic Logic: Antagonizing MCH R1 blocks these cascades, resulting in suppressed food intake and increased metabolic rate.

Figure 1: Dual signaling pathways of MCH R1. Antagonists must effectively block the Gq-mediated Calcium flux, which serves as the primary readout in FLIPR functional assays.

Medicinal Chemistry: The 2-(4-Piperidinyloxy)acetamide Scaffold

The core scaffold consists of a central piperidine ring linked via an ether oxygen to an acetamide moiety. This structure provides the necessary pharmacophore elements for binding: a basic amine (protonated at physiological pH) to interact with Asp123 in the receptor transmembrane domain, and lipophilic wings to occupy the hydrophobic pockets.

3.1. Structure-Activity Relationship (SAR)[2]

The optimization of this series is a balancing act between affinity and safety.

| Region | Structural Modification | Effect on MCH R1 Potency ( | Effect on hERG Inhibition ( |

| Piperidine Nitrogen (N1) | Benzyl / Biphenyl groups | Increases (Hydrophobic interaction) | Increases Risk (Pi-stacking in hERG pore) |

| Linker (Oxy-Acetamide) | Methylation of amide N | Neutral / Slight Decrease | Neutral |

| Acetamide Terminus | Bulky lipophilic groups | Increases | Increases Risk |

| Acetamide Terminus | Polar groups (e.g., hydroxyl, sulfone) | Decreases (if too polar) | Decreases Risk (Reduces lipophilicity) |

3.2. The hERG Liability

The MCH R1 binding pocket shares significant homology with the inner pore of the hERG channel—specifically, the requirement for a basic nitrogen and hydrophobic flanking groups.

-

Problem: High lipophilicity (LogP > 4) drives potency for both targets.

-

Solution: "Softening" the lipophilicity by introducing polar motifs (ethers, polar amides) on the distal aryl rings of the acetamide side can improve the selectivity window (MCH R1

< 10 nM vs. hERG

Figure 2: SAR Logic Flow. The N-substitution drives primary potency but carries hERG risk. The Amide Capping Group is the primary vector for optimizing the safety profile.

Experimental Protocols

4.1. Chemical Synthesis: Williamson Ether Strategy

This protocol describes the synthesis of a representative intermediate, N-aryl-2-(1-benzylpiperidin-4-yloxy)acetamide.

Reagents:

-

1-Benzyl-4-hydroxypiperidine (Starting Material A)

-

2-Chloro-N-arylacetamide (Starting Material B)

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

Dimethylformamide (DMF, anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Starting Material A (1.0 eq) in anhydrous DMF. Cool to 0°C.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of

gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the alkoxide. -

Coupling: Cool the mixture back to 0°C. Add Starting Material B (1.1 eq) dissolved in minimal DMF dropwise.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the hydroxypiperidine.

-

Quench & Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, DCM/MeOH gradient).

4.2. Functional Assay: Calcium Mobilization (FLIPR)

To verify antagonist activity, we measure the inhibition of MCH-induced Calcium flux.

System: FLIPR Tetra (Molecular Devices) or Hamamatsu FDSS.

Cell Line: CHO-K1 or HEK293 stably expressing human MCH R1 and

Protocol:

-

Seeding: Plate cells (10,000/well) in 384-well black-wall/clear-bottom poly-D-lysine plates. Incubate overnight at 37°C/5%

. -

Dye Loading: Aspirate media. Add 20

L of Calcium-4 assay kit dye (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hour at 37°C. -

Compound Addition: Add 10

L of test compound (serial dilution in HBSS/HEPES). Incubate 15 minutes at RT. -

Agonist Challenge: Place plate in FLIPR. Inject 10

L of MCH peptide ( -

Readout: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

-

Analysis: Calculate

based on the reduction of the Max-Min fluorescence response compared to DMSO controls.

References

-

Hogner, A. et al. (2009). "Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition." Bioorganic & Medicinal Chemistry Letters. Link

-

Johansson, A. et al. (2016).[3] "Novel MCH1 receptor antagonists: a patent review (2010-2014)." Expert Opinion on Therapeutic Patents. Link

-

Pissios, P. & Maratos-Flier, E. (2003).[4] "Melanin-concentrating hormone: from fish skin to skinny mammals." Trends in Endocrinology & Metabolism. Link

-

Kopin, A.S. et al. (2002). "Identification of a series of potent and selective MCH R1 antagonists." Nature Medicine.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PL1828177T3 - Novel mch receptor antagonists - Google Patents [patents.google.com]

- 4. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 5. WO2003028641A2 - Mch receptor antagonists - Google Patents [patents.google.com]

Navigating Cardiotoxicity: The Impact of 2-(4-Piperidinyloxy)acetamide Scaffolds on hERG Channel Affinity

Executive Summary

The 2-(4-Piperidinyloxy)acetamide moiety represents a critical structural fragment in modern medicinal chemistry, often utilized as a polar solubilizing group or a linker in kinase inhibitors and GPCR antagonists. However, its piperidine core classifies it as a potential "privileged structure" for hERG (human Ether-à-go-go-Related Gene) potassium channel blockade—the primary driver of drug-induced QT prolongation and Torsades de Pointes (TdP).

This technical guide analyzes the specific structure-activity relationship (SAR) of this scaffold. Unlike lipophilic N-benzyl piperidines (high hERG risk), the 2-(4-Piperidinyloxy)acetamide fragment incorporates an ether linkage and a terminal amide. These features modulate the basicity (pKa) of the piperidine nitrogen and alter the lipophilicity profile (LogP), often mitigating the high-affinity blockade seen in simpler analogs. This guide details the mechanistic basis of this interaction, experimental validation protocols, and optimization strategies.

Part 1: Structural Basis of hERG Interaction

To understand the affinity of 2-(4-Piperidinyloxy)acetamide for the hERG channel, we must deconstruct the molecule into its three pharmacophoric elements and map them against the hERG pore's unique topology (specifically the Tyr652 and Phe656 residues).

The Pharmacophoric Triad

| Structural Element | Physicochemical Role | hERG Interaction Mechanism |

| Piperidine Ring (Basic Amine) | The Anchor. At physiological pH (7.4), the secondary amine is predominantly protonated ( | Critical Risk: Forms a high-energy cation- |

| Ether Linker (-O-) | The Modulator. Oxygen is electronegative (inductive effect) and acts as an H-bond acceptor. | Mitigation: The inductive withdrawal lowers the pKa of the piperidine nitrogen relative to a pure alkyl chain, slightly weakening the cation- |

| Acetamide Group | The Polar Tail. Adds polarity (lowers LogP) and provides H-bond donors/acceptors. | ** steric/Electronic Clash:** The hERG central cavity is hydrophobic. Polar groups here are generally disfavored, potentially reducing affinity compared to hydrophobic tails (e.g., benzyl groups). |

The "Traebert" Pharmacophore Model

The binding of this scaffold follows the classic Traebert model for hERG blockers, but with a "polar break" provided by the acetamide.

Figure 1: Mechanistic interaction map. The protonated piperidine anchors the molecule, while the acetamide tail creates a "lipophobic clash" or specific H-bonds that differentiate it from high-affinity blockers.

Part 2: Experimental Assessment Protocols

Trustworthy data requires a tiered screening approach. Do not rely solely on predictive algorithms for this scaffold due to the complex interplay between the ether oxygen's inductive effect and the acetamide's polarity.

Tier 1: High-Throughput Radioligand Binding (The Filter)

Objective: Rapidly determine if the compound competes for the pore binding site. Method: Competitive displacement of [^3H]-Dofetilide or [^3H]-Astemizole.

-

Why Dofetilide? Dofetilide binds to the open/inactivated state, similar to most piperidine-based blockers.

-

Protocol Summary:

-

Source: HEK293 cell membranes stably expressing hERG (Kv11.1).

-

Ligand: 5 nM [^3H]-Dofetilide.

-

Incubation: 90 mins at 25°C (equilibrium is critical for slow-onset blockers).

-

Readout: Scintillation counting.

-

Threshold: >50% inhibition at 10 µM triggers Tier 2.

-

Tier 2: Automated Patch Clamp (The Standard)

Objective: Functional assessment of channel blockade (IC50) and kinetics. Platform: QPatch or Patchliner (Gigaseal automated patch clamp).

Detailed Protocol:

-

Cell Line: CHO or HEK293 hERG stable lines.

-

Solutions:

-

Extracellular (mM): NaCl 145, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

-

Intracellular (mM): KCl 120, CaCl2 5.3, MgCl2 1.7, EGTA 10, HEPES 10, Mg-ATP 4 (pH 7.2).

-

-

Voltage Protocol (The "Step-Ramp"):

-

Compound Application:

-

Apply compound for minimum 5 minutes or until steady state.

-

Self-Validation: Run a positive control (E-4031, IC50 ~10-30 nM) on every plate.

-

-

Data Analysis: Fit inhibition data to the Hill equation:

Part 3: Mitigation & Optimization Strategies

If your 2-(4-Piperidinyloxy)acetamide derivative shows hERG IC50 < 10 µM, use the following SAR strategies to "dial out" the affinity.

Strategy A: pKa Modulation (The "Basic" Fix)

The piperidine nitrogen pKa is typically ~9-10. Reducing this below 8.0 significantly reduces the fraction of protonated species at physiological pH, weakening the cation-pi interaction.

-

Modification: Introduce an electron-withdrawing group (EWG) on the piperidine ring or adjacent to the nitrogen.

-

Effect on Scaffold: The existing ether oxygen already lowers pKa by ~0.5 - 1.0 log units compared to a carbon linker.

-

Action: Add a Fluorine atom to the piperidine ring (3-F or 3,3-difluoro). This drastically lowers pKa without changing steric bulk.

Strategy B: Zwitterionic Design

hERG channels generally repel negatively charged species.

-

Modification: Hydrolyze the acetamide to a carboxylic acid (if pharmacological target permits) or append a distal acidic group.

-

Result: Creates a zwitterion. The net neutral charge or negative repulsion prevents trapping in the pore.

Strategy C: Topology Alteration

The 4-position substitution (linear) fits well into the pore.

-

Modification: Move the ether linkage to the 2- or 3-position of the piperidine.

-

Result: Creates a "kinked" vector that may sterically clash with the narrow pore walls while maintaining the pharmacophore for the primary target.

Comparative SAR Data (Representative)

| Scaffold Variation | Est. LogP | Est. pKa (Base) | hERG Risk | Notes |

| N-Benzyl-4-piperidinyloxy-acetamide | 3.5 | 9.2 | High | Benzyl group stacks with Phe656. |

| N-Methyl-4-piperidinyloxy-acetamide | 0.8 | 9.4 | Moderate | Lack of hydrophobic tail reduces risk, but basic N remains. |

| 2-(4-Piperidinyloxy)acetamide (Fragment) | 0.2 | 9.4 | Low | As a fragment, affinity is low.[7] Risk rises when "warheads" are attached. |

| 3-Fluoro-4-piperidinyloxy-acetamide | 0.3 | 8.1 | Very Low | Fluorine inductive effect reduces pKa; less cation-pi binding. |

Part 4: Workflow Visualization

Figure 2: Decision tree for evaluating and optimizing hERG liability in piperidine-acetamide scaffolds.

References

-

Moorthy, N. S., et al. (2012). Structural Analysis of 2-Piperidin-4-yl-Acetamide Derivatives for hERG Blocking and MCH R1 Antagonistic Activities. Chemical Biology & Drug Design. [Link]

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[3] Nature. [Link]

-

Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. [Link]

-

Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[2][8][9] [Link]

-

FDA.[2] (2005). ICH S7B: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

Sources

- 1. High affinity open channel block by dofetilide of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the relationship between hERG inhibition and the magnitude of QTc prolongation: An in vitro to clinical translational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. drughunter.com [drughunter.com]

Technical Master Guide: 2-(4-Piperidinyloxy)acetamide Scaffolds

Executive Summary & Chemical Identity[1][2][3]

2-(4-Piperidinyloxy)acetamide represents a critical structural motif in modern medicinal chemistry, serving as a versatile, polar building block for fragment-based drug discovery (FBDD) and "linkerology" (e.g., PROTACs).[1] Unlike simple alkyl chains, the inclusion of the ether oxygen at the piperidine 4-position and the terminal acetamide introduces specific hydrogen-bond acceptor capabilities and reduces lipophilicity (LogP), improving the physicochemical profile of drug candidates.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, reactivity, and application in high-value therapeutic areas such as GPCR modulation and targeted protein degradation.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(Piperidin-4-yloxy)acetamide |

| Common Derivatives | N-ethyl, N-propyl, N-phenyl analogs |

| Molecular Formula | |

| Key Functionality | Secondary amine (basic), Ether (polar), Amide (H-bond donor/acceptor) |

| Primary Utility | Hydrophilic linker, GPCR pharmacophore, Soluble Epoxide Hydrolase (sEH) inhibition |

Strategic Synthesis & Manufacturing

The synthesis of 2-(4-Piperidinyloxy)acetamide requires precise control to favor O-alkylation over N-alkylation. The secondary amine of the piperidine must be orthogonally protected to ensure the ether linkage is formed exclusively at the 4-hydroxyl position.

Retrosynthetic Analysis

The most robust route utilizes a Williamson Ether Synthesis approach. The retrosynthetic disconnection reveals N-protected-4-hydroxypiperidine and 2-chloroacetamide as the primary synthons.

Figure 1: Retrosynthetic breakdown of the target scaffold showing the convergent assembly of the ether linkage.

Validated Synthetic Protocol

Objective: Synthesis of 2-(4-Piperidinyloxy)acetamide Hydrochloride.

Phase 1: Protection & Activation[1]

-

Starting Material: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM. Add

(1.1 eq) and -

Rationale: The Boc group prevents quaternary ammonium salt formation during the subsequent alkylation step.

Phase 2: O-Alkylation (Critical Step)

-

Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), 2-Chloroacetamide (1.2 eq).

-

Solvent: Anhydrous DMF or THF.

-

Procedure:

-

Cool the solution of N-Boc-4-hydroxypiperidine in DMF to 0°C.

-

Add NaH portion-wise under

atmosphere. Allow gas evolution to cease (approx. 30 min). Note: This forms the alkoxide anion. -

Add 2-Chloroacetamide dropwise.

-

Warm to RT and stir for 12–16 hours.

-

Quench: Carefully add water/ice. Extract with EtOAc.[2]

-

-

Mechanism:

displacement of the chloride by the piperidinyl alkoxide.

Phase 3: Deprotection[1]

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure:

-

Dissolve the intermediate (tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate) in 1,4-dioxane.

-

Add 4M HCl in dioxane (5 eq). Stir at RT for 2–4 hours.

-

Precipitate forms.[3] Filter and wash with diethyl ether to obtain the hydrochloride salt .

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (O-Alkylation) | Moisture in solvent; incomplete deprotonation. | Use strictly anhydrous DMF; increase NaH activation time. |

| N-Alkylation Byproducts | Boc group instability or cleavage. | Ensure temperature does not exceed 60°C; verify Boc integrity via TLC. |

| Purification Difficulty | High polarity of product. | Use reverse-phase chromatography (C18) or recrystallization from MeOH/Et2O. |

Medicinal Chemistry Applications

The 2-(4-Piperidinyloxy)acetamide moiety is not merely a linker; it is a functional pharmacophore that modulates the biological interactions of the parent drug.

Linkerology in PROTACs

In Targeted Protein Degradation (TPD), this scaffold serves as a superior alternative to simple PEG chains.[1]

-

Conformational Restriction: The piperidine ring introduces a defined vector, reducing the entropic penalty upon binding compared to flexible PEG chains.[1]

-

Solubility: The ether oxygen and basic amine maintain high aqueous solubility, critical for PROTACs which often suffer from high molecular weight and lipophilicity.[1]

Figure 2: Integration of the scaffold in a PROTAC system. The piperidine nitrogen serves as the attachment point to the E3 ligand, while the acetamide connects to the warhead.[1]

GPCR & Enzyme Modulation

-

H3 Receptor Antagonists: The 4-oxypiperidine motif mimics the histamine structure, allowing for high-affinity binding to Histamine H3 receptors. The ether oxygen acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Tyr/Thr) in the receptor pocket [1].[1]

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: Amide derivatives of this scaffold have shown potency in stabilizing epoxyeicosatrienoic acids (EETs), offering anti-inflammatory and analgesic effects.[1] The polar nature of the acetamide improves metabolic stability compared to urea-based inhibitors [2].

Physicochemical Advantages

Comparison of the oxy linker vs. a direct carbon linker (yl):

| Feature | 2-(Piperidin-4-yloxy)acetamide | 2-(Piperidin-4-yl)acetamide | Impact |

| LogP | Lower (More Hydrophilic) | Higher (More Lipophilic) | Improved solubility & distribution. |

| H-Bonding | Extra Acceptor (Ether O) | None | Additional binding interactions. |

| Flexibility | Rotatable C-O-C bonds | Rigid C-C bond | Better induced fit in binding pockets. |

References

-

Design and Synthesis of High Affinity Inhibitors of Plasmodium N-Myristoyltransferase. Journal of Medicinal Chemistry, 2014. Link[1]

-

2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry (via PMC), 2021. Link

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 2021. Link

-

Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one. ACS Medicinal Chemistry Letters, 2014. Link[1]

-

Preparation of chiral 4-hydroxy-2-oxo-1-pyrrolidine acetamide. Google Patents, US20070185337A1. Link

Sources

- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2007004234A1 - A PROCESS FOR THE PREPARATION OF 2-[2-(4-DIBENZO[b,f] [L,4] THIAZEPIN-11-yl-1- PIPERAZINYL)ETHOXY] ETHANOL FUMARATE - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 2-(4-Piperidinyloxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetics (PK) and metabolism is paramount to its progression from a promising candidate to a therapeutic reality. This guide is dedicated to a comprehensive exploration of 2-(4-Piperidinyloxy)acetamide, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents. It is important to preface this guide by stating that publicly available, specific data on the pharmacokinetics and metabolism of 2-(4-Piperidinyloxy)acetamide is limited. Therefore, this document will serve as both a repository of foundational knowledge and a predictive guide, leveraging established principles of drug metabolism and pharmacokinetics (DMPK) and drawing parallels from structurally related compounds. Our objective is to provide a robust framework for researchers to design and execute a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of this molecule.

Introduction to 2-(4-Piperidinyloxy)acetamide: A Structural Perspective

2-(4-Piperidinyloxy)acetamide is a small molecule featuring a piperidine ring linked via an ether bond to an acetamide group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, often contributing to desirable physicochemical properties and target engagement.[1] The acetamide group can influence solubility and metabolic stability. Understanding how these structural features collectively influence the compound's journey through a biological system is the central theme of this guide.

The Cornerstone of ADME: A Hypothetical Profile of 2-(4-Piperidinyloxy)acetamide

Based on its structure, we can anticipate several key ADME properties. The piperidine ring may be susceptible to oxidation, while the acetamide linkage could undergo hydrolysis. The overall polarity of the molecule suggests that both renal and metabolic clearance could play significant roles in its elimination.

Absorption

Given its relatively small size and potential for hydrogen bonding, oral absorption of 2-(4-Piperidinyloxy)acetamide is plausible. However, its ultimate bioavailability will be contingent on its solubility, permeability, and susceptibility to first-pass metabolism.

Distribution

The volume of distribution will be influenced by its plasma protein binding and tissue permeability. The presence of the piperidine nitrogen, which can be protonated at physiological pH, may influence its distribution into acidic tissues.

Metabolism: A Predictive Outlook

The metabolic fate of 2-(4-Piperidinyloxy)acetamide is likely to be multifaceted. The primary sites of metabolic transformation are anticipated to be the piperidine ring and the acetamide group.

-

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are expected to be the primary drivers of Phase I metabolism. Potential metabolic pathways include:

-

Oxidation of the Piperidine Ring: This could lead to the formation of various hydroxylated metabolites or the corresponding lactam.

-

N-dealkylation: While less likely given the ether linkage, cleavage at the oxygen is a possibility.

-

Hydrolysis of the Acetamide: This would yield 4-hydroxypiperidine and acetamide.

-

-

Phase II Metabolism: If hydroxylated metabolites are formed, they are likely to undergo glucuronidation or sulfation, increasing their water solubility and facilitating their excretion.

The following diagram illustrates the potential metabolic pathways of 2-(4-Piperidinyloxy)acetamide.

Caption: Hypothetical metabolic pathways of 2-(4-Piperidinyloxy)acetamide.

Excretion

The primary routes of excretion for the parent compound and its metabolites are expected to be renal and/or biliary. The extent of each will depend on the physicochemical properties of the individual molecules.

Experimental Workflows for ADME Characterization

A systematic approach employing both in vitro and in vivo studies is essential for a thorough ADME assessment. The following workflow provides a roadmap for characterizing 2-(4-Piperidinyloxy)acetamide.

Caption: A comprehensive workflow for ADME characterization.

Detailed Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of 2-(4-Piperidinyloxy)acetamide in a subcellular fraction enriched with CYP enzymes.

Protocol:

-

Prepare Incubation Mixtures: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), 2-(4-Piperidinyloxy)acetamide (final concentration 1 µM), and phosphate buffer (100 mM, pH 7.4) to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add 10 µL of pre-warmed NADPH regenerating system (to achieve a final concentration of 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to each well to initiate the metabolic reaction.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate at 3000 x g for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of 2-(4-Piperidinyloxy)acetamide using a validated LC-MS/MS method.[2][3]

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of 2-(4-Piperidinyloxy)acetamide following intravenous and oral administration.

Protocol:

-

Animal Dosing:

-

Intravenous (IV) Group: Administer 2-(4-Piperidinyloxy)acetamide (e.g., 1 mg/kg) via the tail vein to a group of male Sprague-Dawley rats (n=3).

-

Oral (PO) Group: Administer 2-(4-Piperidinyloxy)acetamide (e.g., 10 mg/kg) via oral gavage to a second group of rats (n=3).

-

-

Blood Sampling: Collect serial blood samples (approximately 100 µL) from the tail vein or saphenous vein at pre-dose and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of 2-(4-Piperidinyloxy)acetamide using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for the oral dose, maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Data Presentation: A Hypothetical Pharmacokinetic Profile

The following table summarizes the hypothetical pharmacokinetic parameters for 2-(4-Piperidinyloxy)acetamide in rats.

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| CL (mL/min/kg) | 25 | - |

| Vd (L/kg) | 2.0 | - |

| t½ (h) | 1.5 | 2.1 |

| AUC (ng*h/mL) | 667 | 2500 |

| Cmax (ng/mL) | - | 850 |

| Tmax (h) | - | 0.5 |

| F (%) | - | 37.5 |

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for elucidating the pharmacokinetic and metabolic profile of 2-(4-Piperidinyloxy)acetamide. The proposed experimental workflows and analytical strategies are grounded in established scientific principles and best practices in the field of drug metabolism and pharmacokinetics.[4][5][6] Future in-depth studies, including reaction phenotyping to identify specific CYP enzymes involved in metabolism, and metabolite identification studies using high-resolution mass spectrometry, will be crucial in building a complete ADME profile of this compound.[7][8][9] Such a comprehensive understanding is indispensable for its potential development as a therapeutic agent.

References

- Chatfield, D. A., & T. A. Chayter. (1998). The metabolism of acetamidothiazoles in the rat. 2-Acetamido-4-chloromethylthiazole. Xenobiotica, 28(1), 63-78.

- Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(5), 2349.

- Souers, A. J., et al. (2005). Identification of 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity. Journal of medicinal chemistry, 48(5), 1318–1321.

- U.S. Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- Göcer, H., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of the Iranian Chemical Society, 18(10), 2635–2648.

- Montanari, E., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne).

- Kumar, S., et al. (2003). IN VITRO METABOLISM OF MK-0767 [(!)-5-[(2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL]. Drug Metabolism and Disposition, 31(1), 1-10.

- Srinivas, N. R., et al. (2012). In Vitro and in Vivo Determination of Piperacillin Metabolism in Humans. Antimicrobial agents and chemotherapy, 56(6), 3427–3430.

- Li, Z., et al. (2015). Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst.

- Sudo, R. T., et al. (2020). 2-(Piperidin-4-yl)

- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600.

- Amato, G., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(11), 18899–18914.

- Zhihao, C., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International journal of molecular sciences, 20(20), 5196.

- Shibuya, K., et al. (2020). Syntheses and pharmacokinetic evaluations of four metabolites of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis-(methylthio)pyridin-3-yl)acetamide hydrochloride [K-604], an acyl-CoA:cholesterol O-acyltransferase-1 inhibitor. Bioorganic & medicinal chemistry, 28(11), 115457.

- Kuwano, K., et al. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. The Journal of pharmacology and experimental therapeutics, 322(3), 1181–1188.

- Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology letters, 367, 36–45.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)

- Selvaraj, C., & Singh, S. K. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Journal of molecular modeling, 18(9), 4191–4203.

- Obach, R. S. (2004). In vitro ADME and In vivo Pharmacokinetics.

- Elias, G., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(2), 530-533.

- Bobbitt, J. M., et al. (2010). Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Organic Syntheses, 87, 345.

- Li, A. P. (2001). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Drug Metabolism, 2(2), 161-175.

- Kumar, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- Woolf, E., et al. (2010). Method and assays for quantitation of acetamide in a composition.

- BenchChem. (n.d.). Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)-. BenchChem.

- Nuvisan. (n.d.). In vivo ADME - advancing preclinical drug development. Nuvisan.

- Reddy, G. S., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method.

- Pellegatti, M. (2012). Preclinical in Vivo ADME Studies in Drug Development: A Critical Review. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 161-172. lfG0xi1hW9GdaF1a4u9tbyZqtUM=)

Sources

- 1. Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- | 38591-52-5 | Benchchem [benchchem.com]

- 2. epa.gov [epa.gov]

- 3. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo determination of piperacillin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 2-(4-Piperidinyloxy)acetamide

Abstract & Strategic Significance

This protocol details the synthesis of 2-(4-piperidinyloxy)acetamide , a critical pharmacophore scaffold used in medicinal chemistry. This moiety serves as a hydrophilic linker in PROTACs (Proteolysis Targeting Chimeras) and a solubilizing group in kinase inhibitors.

The synthesis addresses two primary chemical challenges:

-

Regioselectivity: Preventing

-alkylation of the piperidine ring. -

Solubility: Managing the high polarity of the final acetamide-ether product.

This guide employs a Williamson Ether Synthesis approach using an

Reaction Scheme & Logic Flow

The synthesis proceeds in two distinct stages: O-Alkylation and Boc-Deprotection .

Figure 1: Two-step synthetic pathway ensuring regiospecific O-alkylation.

Material Selection & Safety Profile

Reagents

| Reagent | CAS No. | Equiv.[1] | Role | Critical Attribute |

| 109384-19-2 | 1.0 | Substrate | Moisture content <0.5% | |

| Sodium Hydride (60% in oil) | 7646-69-7 | 1.2 | Base | Fire Hazard: Reacts violently with water. |

| 2-Chloroacetamide | 79-07-2 | 1.1 | Electrophile | Toxic/Irritant. |

| DMF (Anhydrous) | 68-12-2 | Solvent | Solvent | Water <50 ppm essential for NaH efficacy. |

| 4M HCl in Dioxane | - | 5.0 | Acid | Anhydrous conditions prevent amide hydrolysis. |

Safety Precaution: Sodium Hydride

-

Hazard: NaH releases hydrogen gas (

) upon reaction. -

Control: Perform all additions under an inert atmosphere (

or Ar). Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.

Detailed Experimental Protocol

Step 1: O-Alkylation (Formation of Intermediate A)

Objective: Covalent attachment of the acetamide linker via ether bond formation.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Solubilization: Charge

-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved. -

Deprotonation:

-

Cool the solution to 0°C using an ice bath.

-

Add Sodium Hydride (60% dispersion, 1.19 g, 29.8 mmol) portion-wise over 15 minutes.

-

Observation: Vigorous bubbling (

evolution) will occur. -

Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

-

-

Alkylation:

-

Cool the mixture back to 0°C .

-

Add 2-Chloroacetamide (2.55 g, 27.3 mmol) in one portion.

-

Remove the ice bath and allow to stir at RT for 16–18 hours .

-

Monitoring: Check via TLC (5% MeOH in DCM). Stain with Ninhydrin (amide detection) or PMA.

-

-

Workup:

-

Quench the reaction carefully with saturated aqueous

(50 mL) at 0°C. -

Extract with Ethyl Acetate (EtOAc) (

mL). -

Wash combined organics with Water (

mL) and Brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often a viscous oil or semi-solid.

-

Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield Target: 65–75% (approx. 4.5 g).

-

Step 2: Boc-Deprotection

Objective: Removal of the tert-butyl carbamate group to release the secondary amine.

-

Dissolution: Dissolve Intermediate A (4.0 g, 15.5 mmol) in 1,4-Dioxane (20 mL).

-

Acidolysis:

-

Add 4M HCl in Dioxane (20 mL, ~80 mmol) dropwise at RT.

-

Stir for 3–4 hours.

-

Observation: A white precipitate (the product hydrochloride salt) should begin to form.

-

-

Isolation:

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Final Product: 2-(4-Piperidinyloxy)acetamide Hydrochloride.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous characterization. The following data confirms the structure.

Expected NMR Data (HCl Salt in )

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| O-CH2-CO | 4.05 | Singlet | 2H | Alpha to carbonyl/ether |

| Piperidine C4-H | 3.75 | Multiplet | 1H | Ether methine |

| Piperidine C2/C6-H | 3.35 - 3.45 | Multiplet | 2H | Alpha to Nitrogen |

| Piperidine C2'/C6'-H | 3.10 - 3.20 | Multiplet | 2H | Alpha to Nitrogen |

| Piperidine C3/C5-H | 2.05 - 2.15 | Multiplet | 2H | Beta to Nitrogen |

| Piperidine C3'/C5'-H | 1.80 - 1.90 | Multiplet | 2H | Beta to Nitrogen |

Note: Amide NH2 protons are typically not visible or very broad in

Workup Logic Diagram

Figure 2: Purification logic to ensure removal of high-boiling solvent (DMF).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Incomplete deprotonation. | Increase NaH activation time at RT before adding electrophile. Ensure DMF is anhydrous. |

| N-Alkylation Byproducts | Boc group instability. | Ensure temperature does not exceed RT during alkylation. Avoid strong heating. |

| Sticky Solid (Step 2) | Hygroscopic salt. | Triturate with acetonitrile or acetone instead of ether. Dry under high vacuum with |

| Residual DMF | Poor extraction. | DMF is miscible with water. Increase the number of water washes (Step 1.5) to fully partition DMF into the aqueous phase. |

References

-

Preparation of N-Boc-4-hydroxypiperidine: Patent CN104628625A. "Synthesis method of N-boc-4-hydroxypiperidine." (2015).

-

General Procedure for Alkylation of Amides/Alcohols: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications (2019).[1]

-

Synthesis of Piperidine Ether Analogs (Vandetanib Intermediate): Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate." Atlantis Press (2015).

-

NMR Characterization of Piperidine Derivatives: ChemicalBook. "Piperidine 1H NMR Spectrum."

Sources

Application Note: Strategic Purification of 2-(4-Piperidinyloxy)acetamide

Abstract

This application note details the purification strategies for 2-(4-Piperidinyloxy)acetamide , a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors and other piperidine-based therapeutics.[1] Due to its amphiphilic nature (polar amide head, basic piperidine tail) and the potential for structural isomerism during synthesis (N- vs. O-alkylation), achieving pharmaceutical-grade purity (>98%) requires a multi-modal approach.[1] This guide provides validated protocols for Acid-Base Extraction, Salt Formation/Recrystallization, and Flash Chromatography, supported by mechanistic rationales for impurity rejection.[2]

Introduction & Chemical Context

2-(4-Piperidinyloxy)acetamide serves as a bifunctional linker.[1][2] Its purification is governed by two dominant physicochemical properties:

-

Basicity: The secondary amine in the piperidine ring has a pKa of approximately 10.8–11.2 .[1][2] This allows for reversible protonation, making acid-base extraction the most efficient bulk purification method.[2]

-

Polarity: The acetamide group and ether linkage create significant water solubility, complicating standard aqueous workups unless ionic strength is managed (salting out).[2]

Impurity Profile Analysis

Successful purification depends on identifying what you are removing.[2] The three critical impurities are:

-

Impurity A (Regioisomer): 2-(4-hydroxy-1-piperidinyl)acetamide. [1]

-

Origin: Result of N-alkylation instead of O-alkylation if the starting material (4-hydroxypiperidine) was not N-protected.[1]

-

Challenge: This impurity is a structural isomer with identical molecular weight (MW 158.2 g/mol ), making MS detection difficult.[1][2] It must be separated by chromatography or selective crystallization.[2]

-

-

Impurity C (Hydrolysis Product): 2-(4-Piperidinyloxy)acetic acid. [1][2]

Decision Matrix & Workflow

The following flowchart illustrates the logical decision process for selecting the appropriate purification route based on crude purity and scale.

Figure 1: Purification decision tree based on synthesis route and impurity profile.

Method A: Acid-Base Extraction (Bulk Purification)

Best For: Removal of non-basic impurities (e.g., unreacted chloroacetamide, O-alkylation byproducts) from the crude reaction mixture.[1]

Mechanism

This protocol leverages the pKa difference between the product (pKa ~11) and neutral impurities.[1]

-

Acidic Phase (pH < 2): Product is protonated (

) and stays in water.[1][2] Neutral organics extract into solvent.[2][4] -

Basic Phase (pH > 12): Product is deprotonated (

) and extracts into organic solvent.[1][2]

Protocol

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

First Extraction (Removal of Salts): Wash the organic phase with Water (1x vol).[1][2]

-

Acidification: Extract the organic layer with 1M HCl (2x vol).

-

Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x vol) to remove entrained neutrals.[1][2] Discard organic washes.[2]

-

Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH or Solid KOH until pH > 12.

-

Final Extraction: Extract the basic aqueous layer with DCM/Isopropanol (9:1) (3x vol).

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate.

Method B: Salt Formation & Recrystallization

Best For: Final polishing to achieve >99% purity and obtaining a stable solid form (Hydrochloride salt).[1][2]

Mechanism

The acetamide moiety can form hydrogen bonds, while the piperidine nitrogen forms a stable ionic lattice with chloride ions. This lattice energy excludes impurities during slow crystallization.[2]

Protocol

-

Dissolution: Dissolve 1.0 g of the free base (from Method A) in Absolute Ethanol (EtOH) (5 mL). Heat to 50°C if necessary.

-

Salt Formation: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or 1.25M HCl in EtOH).[1][2]

-

Observation: A white precipitate should begin to form.[2]

-

-

Precipitation: If precipitation is slow, add Ethyl Acetate or Diethyl Ether dropwise as an anti-solvent until the solution turns slightly cloudy.[2]

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Isolation: Filter the white crystals under vacuum. Wash with cold EtOAc/EtOH (1:1).[1][2]

-

Drying: Dry in a vacuum oven at 40°C over

.

Method C: Flash Chromatography (Isomer Separation)

Best For: Separation of the N-alkylated regioisomer (Impurity A) or when acid-base extraction fails to yield clean product.[1]

Stationary & Mobile Phase Logic[1][2]

-

Problem: Amines interact strongly with silanols (

), causing peak tailing. -

Solution: Use a mobile phase modifier (Ammonium Hydroxide or Triethylamine) to compete for silanol sites.[1][2]

Protocol

-

Column Preparation: Pre-equilibrate silica with DCM + 1%

. -

Mobile Phase: Gradient elution using DCM : Methanol (containing 2%

) . -

Gradient Profile:

Analytical Validation

To certify the purified material, use the following HPLC parameters.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5µm |

| Mobile Phase A | Water + 10mM Ammonium Bicarbonate (pH 10.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 60% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide bond) and 254 nm |

| Rationale | High pH buffer keeps the piperidine uncharged (free base), improving peak shape and retention on C18.[1] |

References

-

PubChem. (2023).[1][2] 2-(Piperidin-4-yl)acetamide Compound Summary. National Center for Biotechnology Information.[2] [Link]

-

Organic Chemistry Portal. (2023).[1][2] Synthesis of Piperidines.[2][5][6] (General reference for piperidine reactivity and protection strategies). [Link]

-

Vertex AI Search. (2023).[1][2] Patent Landscape for Piperidine Ether Synthesis.[2] (Derived from search results indicating common intermediates for kinase inhibitors like Ripasudil).

-

Benoiton, N. L. (2006).[2] Chemistry of Peptide Synthesis.[2][7] CRC Press.[2] (Reference for amide bond stability and amine protection/deprotection logic).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-(Piperidin-4-yl)acetamide | C7H14N2O | CID 22064934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

Application Note: A Multi-Assay Strategy for Characterizing 2-(4-Piperidinyloxy)acetamide Activity

Introduction: Deorphanizing a Novel Piperidine Derivative

The 2-(4-piperidinyloxy)acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This application note describes a comprehensive, multi-tiered cell-based assay strategy to characterize the pharmacological activity of a novel, uncharacterized compound, 2-(4-piperidinyloxy)acetamide (hereafter referred to as Compound X).

Given the structural alerts within Compound X, we hypothesize that its primary cellular targets are likely to be GPCRs or ion channels. Therefore, the following protocols are designed to first broadly screen for activity on these target classes and then to progressively refine our understanding of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Tier 1: Primary Screening for Target Class Identification

The initial phase of characterization involves high-throughput compatible assays to determine if Compound X modulates GPCR or ion channel activity. A preliminary cytotoxicity assessment is crucial to ensure that observed effects are not due to cell death.

Foundational Cytotoxicity Assessment

Before functional characterization, it is imperative to determine the concentration range at which Compound X is not cytotoxic. This ensures that any observed activity in subsequent assays is due to specific pharmacological effects rather than a general loss of cell viability.[1][2][3] A common and robust method is the resazurin reduction assay, which measures metabolic activity.[1]

Protocol: Resazurin-Based Cell Viability Assay

-

Cell Plating: Seed a suitable host cell line (e.g., HEK293 or CHO) in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10 µg/mL and incubate for 2-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration). Subsequent functional assays should be conducted at concentrations well below the CC50 value.

Broad Functional Screening: Identifying the Target Family

The next step is to perform parallel screens for GPCR and ion channel activity.

GPCR Activity Screen: Intracellular Calcium Mobilization Assay

Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[4][5][6][7] A calcium mobilization assay is a robust and high-throughput method to detect such activity.[5][6][7][8]

Protocol: Fluo-4 Based Calcium Flux Assay

-

Cell Plating: Seed HEK293 or CHO cells in a 96-well, black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.[9]

-

Dye Loading: Aspirate the growth medium and add a Fluo-4 NW loading solution containing an anion transport inhibitor like probenecid to prevent dye leakage.[5][7] Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.[5]

-

Compound Addition and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.[6] Record a baseline fluorescence reading. Add varying concentrations of Compound X and continue to monitor fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.

-

Data Analysis: An increase in fluorescence intensity upon compound addition suggests agonistic activity at a Gq-coupled GPCR. To test for antagonistic activity, pre-incubate the cells with Compound X before adding a known agonist for an endogenously or recombinantly expressed GPCR.

Ion Channel Activity Screen: Membrane Potential Assay

Changes in ion channel activity directly impact the cell's membrane potential.[10] Fluorescent membrane potential dyes can detect these changes in a high-throughput format.[9][10][11][12][13]

Protocol: Fluorescence-Based Membrane Potential Assay

-

Cell Plating: Plate cells (e.g., a cell line stably expressing a voltage-gated ion channel of interest) in a 96-well, black-walled, clear-bottom plate and grow to confluency.[9]

-

Dye Loading: Remove the growth medium and add a solution of a membrane potential-sensitive dye (e.g., a FLIPR Membrane Potential Assay Kit dye) and incubate for 30-60 minutes at room temperature.[9]

-

Compound Addition and Measurement: Use a FLIPR or a similar fluorescence plate reader to measure baseline fluorescence. Add Compound X and monitor the fluorescence change. For voltage-gated channels, a depolarizing stimulus (e.g., addition of KCl) can be applied after compound addition to assess for inhibitory effects.

-

Data Analysis: A change in fluorescence indicates that Compound X may be modulating the activity of an ion channel. The direction of the change (increase or decrease) will depend on the specific dye used and the nature of the ion channel modulation (opening or closing, and the type of ion).

Tier 2: Target Deconvolution and Mechanistic Elucidation

Based on the results of the primary screen, the next tier of assays will focus on the identified target class.

Characterizing GPCR Activity

If the calcium mobilization assay was positive, further investigation into the specific GPCR subtype and the signaling pathway is warranted.

Distinguishing G-Protein Coupling: cAMP Assays

GPCRs can also signal through the modulation of cyclic AMP (cAMP) levels via Gs (stimulatory) or Gi (inhibitory) proteins.[4] Measuring cAMP levels can therefore provide insight into the G-protein coupling of the target receptor.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Stimulation: Plate cells expressing the GPCR of interest in a 96- or 384-well plate. Treat the cells with a dilution series of Compound X. To test for Gi coupling, co-incubate with an adenylyl cyclase activator like forskolin.

-

Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF assay reagents, which typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[14]

-

Incubation and Measurement: Incubate for 1-2 hours at room temperature to allow the competitive binding reaction to reach equilibrium.

-

Data Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: A decrease in the HTRF ratio (665/620) indicates an increase in intracellular cAMP (Gs agonism), while an increase in the ratio in the presence of forskolin suggests a decrease in cAMP (Gi agonism).

Visualizing GPCR Signaling Pathways

Caption: Major GPCR signaling pathways.

Characterizing Ion Channel Activity

If the membrane potential assay was positive, the gold-standard technique of patch-clamp electrophysiology is required for detailed mechanistic studies.[15][16][17][18]

Automated Patch-Clamp for Higher Throughput

Automated patch-clamp systems offer a significant increase in throughput compared to manual patch-clamp, making them suitable for generating concentration-response curves and for screening against a panel of ion channels.[16][19]

Protocol: Automated Patch-Clamp Electrophysiology

-

Cell Preparation: Use a cell line stably expressing the ion channel of interest. Prepare a single-cell suspension.

-

System Setup: Load the cell suspension, intracellular and extracellular solutions, and Compound X onto the automated patch-clamp system (e.g., QPatch or Patchliner).

-

Experiment Execution: The system will automatically perform cell capture, seal formation, whole-cell configuration, and compound application. A voltage protocol specific to the ion channel of interest is applied to elicit channel activity.

-

Data Analysis: The system's software will record and analyze the ionic currents. A reduction in current amplitude in the presence of Compound X indicates channel block, while an increase may suggest activation.

Manual Patch-Clamp for In-Depth Analysis

For detailed biophysical characterization of Compound X's interaction with the ion channel, manual patch-clamp is the preferred method.[17][18] It allows for precise control of the voltage protocol and solution exchange.

Protocol: Manual Whole-Cell Patch-Clamp

-

Cell Culture: Grow cells on glass coverslips.

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.[17][18]

-

Recording: Mount the coverslip in a recording chamber on a microscope stage and perfuse with extracellular solution. Under visual guidance, approach a cell with the micropipette and form a high-resistance (gigaohm) seal.[17] Rupture the cell membrane to achieve the whole-cell configuration.

-

Data Acquisition: Apply voltage steps to activate the ion channel and record the resulting currents using a patch-clamp amplifier and data acquisition software. Apply Compound X via the perfusion system and record the changes in current.

-

Data Analysis: Analyze the effects of Compound X on various biophysical properties of the channel, such as activation, inactivation, and deactivation kinetics.

Experimental Workflow Visualization

Caption: Tiered approach for Compound X characterization.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Primary Screening Results for Compound X

| Assay Type | Endpoint | Result | Interpretation |

| Cytotoxicity | CC50 | > 100 µM | Compound X is not cytotoxic at concentrations used in functional assays. |

| Calcium Mobilization | EC50 | 500 nM | Compound X is a potent agonist of a Gq-coupled GPCR. |

| Membrane Potential | % Inhibition @ 10 µM | < 10% | Compound X does not significantly modulate the activity of the tested ion channels. |

Table 2: Hypothetical GPCR Deconvolution Results for Compound X

| Assay Type | Endpoint | Result | Interpretation |

| cAMP Assay (Gs) | EC50 | > 30 µM | Compound X does not activate Gs-coupled pathways. |

| cAMP Assay (Gi, with Forskolin) | IC50 | > 30 µM | Compound X does not activate Gi-coupled pathways. |

Conclusion

This application note provides a systematic and robust framework for the characterization of novel compounds with unknown mechanisms of action, such as 2-(4-piperidinyloxy)acetamide. By employing a tiered approach that begins with broad, high-throughput screens and progresses to more detailed, lower-throughput assays, researchers can efficiently identify the molecular target and elucidate the mechanism of action. This strategy ensures that resources are focused on the most promising avenues of investigation and provides a solid foundation for further drug development efforts.

References

-

Földi, M. C., Bence, M., Tóth, M., Varró, A., & Lukács, P. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 730048. [Link]

-

Thaker, A. A., & BCHS, J. S. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. [Link]

-

Che, T., & Majumdar, S. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Enzymology (Vol. 673, pp. 27–48). Academic Press. [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology (Vol. 574, pp. 75–86). Humana Press. [Link]

-

Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(10), e2291. [Link]

-

Mishina, Y. M., & Pletnev, S. (2021). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. Frontiers in Chemistry, 9, 737860. [Link]

-

Loza-Huerta, A. A., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1204559. [Link]

-

Wang, D., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 874, 29-40. [Link]

-

Jobe, F., & Vijayan, R. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

-

Wikipedia. (2024, May 26). G protein-coupled receptor. [Link]

-

INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

-

Sullivan, M. P., et al. (2022). A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184), e63901. [Link]

-

University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

-

Lee, Y. S., et al. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Metabolites, 13(9), 991. [Link]

-

ResearchGate. (2019). Any protocols on Patch Clamp Assay?[Link]

-

ResearchGate. (2022). Signaling Pathways Induced by G-protein-coupled Receptors. [Link]

-

ResearchGate. (2014). Does anyone have a detailed protocol for measuring cyclic AMP in mouse islets?[Link]

-

Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Retrieved from [Link]

-

ResearchGate. (2024). Comparison of Various Cell-Based Assays for GPCR Screening. [Link]

-

Latorre, J., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1059-1081. [Link]

-

Allwood, J. M., et al. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1781. [Link]

-

Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

-

Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(10). [Link]

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

Sources

- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

- 10. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]

- 11. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]

- 13. Membrane Potential Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. researchgate.net [researchgate.net]

- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 18. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 19. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the In Vivo Experimental Design of 2-(4-Piperidinyloxy)acetamide

I. Introduction: Rationale for the In Vivo Evaluation of 2-(4-Piperidinyloxy)acetamide

Given the therapeutic potential suggested by its structural analogues, a systematic in vivo evaluation of 2-(4-Piperidinyloxy)acetamide is warranted to elucidate its pharmacokinetic profile, safety, and efficacy. This guide provides a comprehensive, multi-tiered experimental framework designed for the initial preclinical assessment of this novel chemical entity, with a primary focus on its potential anti-inflammatory and analgesic properties. The proposed studies are designed to be sequential, with each phase informing the design and progression of the next, ensuring a data-driven and resource-efficient investigation.[1][2]

The overarching goal of this protocol is to establish a foundational understanding of the compound's behavior in a living system, thereby guiding future development efforts. All proposed experimental procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[3]

II. Overall Experimental Workflow

The in vivo characterization of 2-(4-Piperidinyloxy)acetamide will proceed through three principal stages: initial safety and tolerability assessment, pharmacokinetic profiling, and efficacy evaluation in relevant disease models. This staged approach allows for early identification of potential liabilities and provides critical data for dose selection in subsequent, more complex studies.